2,5-Dichloronicotinic acid
Overview
Description
2,5-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its white powder form and is soluble in methanol .
Mechanism of Action
Target of Action
It is known that nicotinic acid and its derivatives, which include 2,5-dichloronicotinic acid, often interact with nicotinic receptors . These receptors are a family of ligand-gated ion channels that mediate the effects of the neurotransmitter acetylcholine .
Mode of Action
For instance, nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
For example, nicotine degradation in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in methanol suggests that it may be absorbed in the body when ingested .
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid levels and influencing metabolic pathways .
Action Environment
4 Oral, indicating that it may be harmful if swallowed . This suggests that the compound’s action may be influenced by the conditions of the gastrointestinal tract.
Biochemical Analysis
Biochemical Properties
2,5-Dichloronicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can induce apoptosis in certain cancer cell lines by activating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid. These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s conversion into more hydrophilic metabolites for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and function, as it may accumulate in specific organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloronicotinic acid can be synthesized through various methods. One common method involves the chlorination of nicotinic acid or its derivatives. For instance, the chlorination of the N-oxide of nicotinic acid can yield this compound . Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with chlorine .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent like methanol and a chlorinating agent such as thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxyl groups.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products like 2,5-dihydroxynicotinic acid.
Oxidation Reactions: Products like this compound N-oxide.
Reduction Reactions: Products like 2,5-dichloronicotinic alcohol.
Scientific Research Applications
2,5-Dichloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
2-Chloronicotinic Acid: A derivative with a single chlorine atom at the 2nd position.
3,5-Dichloronicotinic Acid: A derivative with chlorine atoms at the 3rd and 5th positions.
2,6-Dichloronicotinic Acid: A derivative with chlorine atoms at the 2nd and 6th positions.
Uniqueness: 2,5-Dichloronicotinic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interaction with other molecules, making it suitable for specific applications that other derivatives may not fulfill .
Properties
IUPAC Name |
2,5-dichloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSMLIMBNMUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371116 | |
Record name | 2,5-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-85-3 | |
Record name | 2,5-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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